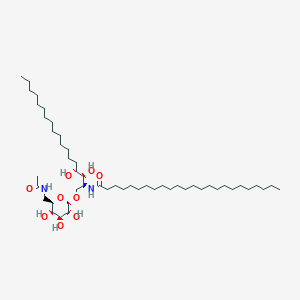

ABX196

Descripción

Propiedades

Número CAS |

1161877-58-2 |

|---|---|

Fórmula molecular |

C50H98N2O9 |

Peso molecular |

871.3 g/mol |

Nombre IUPAC |

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 |

Clave InChI |

VITDDUXZOHEQMU-BYSUZVQFSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Immunostimulatory Power of ABX196: A Deep Dive into its Mechanism of Action in iNKT Cell Activation

For Immediate Release

MONTPELLIER, France – December 8, 2025 – ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, has demonstrated significant potential in cancer immunotherapy, primarily through its potent activation of the innate and adaptive immune systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in iNKT cell activation and the subsequent anti-tumor immune response. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism: Potent and Selective Activation of iNKT Cells

This compound is a novel analog of the α-galactosylceramide (α-GalCer) family of glycolipids.[1][2] Its primary mechanism of action is to act as a potent agonist for invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][4]

The activation process is initiated when this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), and presented on the cell surface by the CD1d molecule, a non-polymorphic MHC class I-like protein.[5] The invariant T-cell receptor (TCR) expressed by iNKT cells specifically recognizes the this compound-CD1d complex.[5] This interaction triggers a powerful signaling cascade within the iNKT cell, leading to its activation and the rapid secretion of a diverse array of cytokines.[2]

Preclinical studies have shown that this compound is more potent than the parent compound α-GalCer and induces a cytokine release profile comparable to the superagonist PBS-57.[1][2] A key feature of this compound-mediated iNKT cell activation is its Th1-biased cytokine storm, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[2] This Th1 bias is crucial for effective anti-tumor immunity.

Data Presentation: Quantifying the Immunostimulatory Effects of this compound

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the potency and efficacy of this compound in activating iNKT cells and eliciting an anti-tumor response.

Table 1: Comparative Cytokine Production in Mice

| Treatment Group | Mean IFNγ Concentration (pg/mL) | Mean IFNγ Concentration (ng/mL) |

| Vehicle Control | < 188 | Not Applicable |

| Anti-PD-1 | < 188 | Not Applicable |

| This compound | Not Applicable | 6.95 |

| This compound + Anti-PD-1 | Not Applicable | 19.23 |

| Data from a study in a hepatocellular carcinoma mouse model, measured on day 9 post-treatment.[3] |

Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (HCC) Patients (NCT03897543)

| Parameter | Value |

| Number of Patients | 10 |

| Median Age | 66 years (range: 49-76) |

| Prior Immune Checkpoint Inhibitor (ICI) Therapy | 9 patients |

| Maximum Administered Dose of this compound | 0.4 µg |

| Objective Response Rate (ORR) | 10% (1 Partial Response) |

| Stable Disease (SD) | 40% (4 patients) |

| Clinical Benefit Rate (ORR + SD) | 50% |

| Median Progression-Free Survival (PFS) - All Patients | 113.5 days (range: 49-450) |

| Median PFS - Patients with Clinical Benefit | 276 days (range: 172-450) |

| Data from a Phase 1 study in heavily pre-treated HCC patients.[6] |

Table 3: In Vitro and In Vivo iNKT Cell Activation

| Assay | Observation |

| In Vitro iNKT Cell Proliferation | Expansion of iNKT cells from adult PBMC was significantly higher with this compound compared to α-GalCer (100 ng/mL).[2] |

| In Vivo iNKT Cell Activation in Humans | In all individuals injected with this compound (0.2, 0.4, and 2.0 µg), peripheral blood iNKT cells displayed hallmarks of activation.[7] 45% of subjects had measurable circulating IFN-γ 24 hours after the first administration.[2][7] |

Experimental Protocols: Methodologies for Key Experiments

The following sections provide an overview of the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

In Vivo Hepatocellular Carcinoma (HCC) Mouse Model

-

Animal Model: C57BL/6 mice bearing orthotopic Hepa 1-6 hepatocarcinoma cells.

-

Treatment Groups:

-

Vehicle control

-

This compound monotherapy

-

Anti-PD-1 monotherapy

-

This compound in combination with anti-PD-1

-

-

Outcome Measures:

-

Tumor growth and survival.

-

Analysis of immune cell populations in the tumor, spleen, and tumor-draining lymph nodes by flow cytometry.

-

Measurement of serum IFNγ levels.

-

-

Flow Cytometry Markers: Anti-CD45, anti-CD8, anti-CD4, anti-CD3, anti-CD19, anti-FoxP3, CD1d tetramer, and anti-programmed cell death protein 1 (PD-1).[4]

Cytokine Quantification

-

Method: Serum levels of IFNγ were quantified using standard enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.

-

Sample Collection: Blood samples were collected from mice at specified time points after treatment.

-

Analysis: Cytokine concentrations were calculated based on a standard curve generated with recombinant cytokines.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental processes described in this guide.

Caption: this compound Mechanism of Action in iNKT Cell Activation.

Caption: Experimental Workflow for In Vivo HCC Mouse Model.

Conclusion

This compound represents a promising advancement in cancer immunotherapy through its potent and selective activation of iNKT cells. Its ability to induce a robust, Th1-biased anti-tumor immune response, particularly in combination with checkpoint inhibitors, has been demonstrated in both preclinical and early clinical settings. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound across various oncology indications.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

A New Wave in Cancer Immunotherapy: A Technical Guide to a Novel iNKT Cell Agonist

For Researchers, Scientists, and Drug Development Professionals

Invariant Natural Killer T (iNKT) cells represent a unique population of T lymphocytes that bridge the innate and adaptive immune systems, making them a compelling target for cancer immunotherapy.[1][2][3] Their ability to rapidly release a cascade of cytokines upon activation allows them to orchestrate a broad anti-tumor response, activating dendritic cells (DCs), natural killer (NK) cells, and conventional T and B cells.[1] This whitepaper delves into the core aspects of a novel approach in cancer immunotherapy: the use of iNKT cell agonists that bypass traditional activation pathways, offering a potent and targeted anti-cancer strategy.

Overcoming Tumor Escape: The Rationale for Novel iNKT Cell Agonists

Conventional iNKT cell activation relies on the recognition of glycolipid antigens presented by the CD1d molecule on the surface of antigen-presenting cells. However, many tumor cells downregulate CD1d expression to evade immune surveillance, thereby diminishing the efficacy of iNKT cell-mediated anti-tumor responses.[1] To circumvent this significant barrier, a new class of iNKT cell agonists has been developed. These agents, such as the humanized monoclonal antibody NKTT320 and the murine-specific NKT14m, directly bind to and activate the invariant T cell receptor (iTCR) of iNKT cells, independent of CD1d presentation.[1][2] This direct engagement unleashes the therapeutic potential of iNKT cells even in the context of CD1d-deficient tumors.

Mechanism of Action: Direct iTCR Engagement and Immune Cascade Activation

The core mechanism of these novel agonists is the direct cross-linking of the iTCR on iNKT cells. This initiates a powerful downstream signaling cascade, leading to a multifaceted anti-tumor response.

Signaling Pathway of a Novel iNKT Cell Agonist

Caption: Direct iTCR engagement by a novel agonist initiates iNKT cell activation and a broad anti-tumor immune response.

Preclinical Evidence: Potent Anti-Tumor Efficacy

Preclinical studies utilizing novel iNKT cell agonists have demonstrated significant anti-tumor activity across various cancer models. These studies have consistently shown that these agonists can induce robust iNKT cell activation, proliferation, and cytokine production, leading to the suppression of tumor growth.

Key Preclinical Findings

| Parameter | Agonist | Model | Key Findings | Reference |

| iNKT Cell Activation | NKTT320 | In vitro human iNKT cells | Upregulation of CD25 and CD69 | [1] |

| iNKT Cell Proliferation | NKTT320 | In vitro human iNKT cells | Increased proliferation measured by CFSE dilution | [1] |

| Cytokine Production | NKTT320 | In vitro human iNKT cells | Production of Th1 (IFN-γ) and Th2 cytokines | [1] |

| Cytotoxicity | NKTT320 | In vitro human iNKT cells | Increased intracellular granzyme B and degranulation (CD107a exposure) | [1] |

| Bystander Activation | NKTT320 | In vitro co-culture | Activation of NK cells, T cells, and B cells | [1] |

| In Vivo Efficacy | NKT14m | Murine B-cell lymphoma model | Promoted iNKT cell anti-tumor activity | [2] |

| In Vivo Efficacy | IMM60 | Murine PD-1 resistant models (e.g., B16-F10) | Monotherapy activity and re-sensitization to PD-1 inhibition | [3][4] |

Clinical Development: A Promising Therapeutic Avenue

The promising preclinical data has paved the way for the clinical investigation of novel iNKT cell agonists. A notable example is IMM60 (also known as PORT-2), a synthetic iNKT cell agonist formulated in a liposome.[3][4]

IMM60 (PORT-2) Clinical Trial Overview

A Phase 1/2 clinical trial (IMPORT-201, NCT05709821) is currently evaluating the safety and efficacy of IMM60 as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma and non-small cell lung cancer (NSCLC).[4]

Initial Clinical Findings for IMM60

| Parameter | Cohort | Key Findings | Reference |

| Safety and Tolerability | Monotherapy and Combination with Pembrolizumab | Well-tolerated with mainly Grade 1 adverse events. No maximum tolerated dose (MTD) was determined. | [3] |

| Immune Activation | Monotherapy | Evidence of iNKT and NK cell activation. Increases in dendritic and CD86+ B cells. | [4] |

| Pharmacokinetics | Monotherapy | Dose-proportionality with a terminal half-life of approximately 8 hours. | [4] |

| Preliminary Efficacy | Monotherapy | Reduction in the size of target lesions observed. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.

In Vitro iNKT Cell Activation Assay

Experimental Workflow for In Vitro iNKT Cell Activation Assay

Caption: A streamlined workflow for assessing iNKT cell activation in vitro.

-

Preparation of Agonist-Coated Plates: 96-well flat-bottom plates are coated with the iNKT cell agonist (e.g., NKTT320) at a specified concentration and incubated overnight at 4°C. Plates are washed to remove unbound antibody.

-

iNKT Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. iNKT cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Stimulation: Purified iNKT cells are added to the agonist-coated plates and cultured in complete RPMI medium.

-

Analysis:

-

Activation Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against CD25 and CD69 for analysis by flow cytometry.

-

Proliferation: iNKT cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, CFSE dilution is measured by flow cytometry to assess cell division.

-

Cytokine Production: Supernatants are collected after 48 hours of culture and analyzed for cytokine concentrations (e.g., IFN-γ, IL-2) using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).

-

In Vivo Tumor Model Study

Experimental Workflow for In Vivo Tumor Model Study

Caption: A typical workflow for evaluating the in vivo efficacy of an iNKT cell agonist.

-

Tumor Cell Implantation: A specified number of tumor cells (e.g., B16-F10 melanoma cells) are subcutaneously injected into the flank of syngeneic mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, iNKT agonist monotherapy, PD-1 inhibitor monotherapy, combination therapy). The iNKT cell agonist is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal survival is also monitored.

-

Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tumors are dissociated to analyze the composition of tumor-infiltrating lymphocytes by flow cytometry. Splenocytes are analyzed to assess the systemic immune response. Immunohistochemistry may be performed on tumor sections to evaluate the expression of markers such as PD-L1.

Future Directions and Conclusion

Novel iNKT cell agonists that directly engage the iTCR represent a powerful and promising strategy in cancer immunotherapy. By circumventing tumor-mediated immune evasion mechanisms, these agents can unleash a potent and broad anti-tumor response. The encouraging preclinical data and the promising initial clinical findings for agents like IMM60 highlight the significant therapeutic potential of this approach. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient selection, and exploring the efficacy of these agonists in a wider range of malignancies. The continued development of these novel iNKT cell agonists holds the promise of providing a new and effective treatment option for cancer patients, including those who are resistant to current immunotherapies.

References

The Role of ABX196 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, represents a promising immunotherapeutic agent with the potential to significantly alter the tumor microenvironment (TME). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the TME as demonstrated in preclinical models, and detailed experimental protocols for key assays used in its evaluation. Quantitative data from these studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological activity and investigational methodology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key challenge in cancer immunotherapy is to overcome the immunosuppressive nature of the TME and stimulate a robust and durable anti-tumor immune response.

This compound is a novel investigational drug designed to modulate the TME by activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that bridge the innate and adaptive immune systems.[1][2][3] This guide delves into the technical details of this compound's function and its evaluation in preclinical cancer models.

Mechanism of Action of this compound

This compound is a synthetic analog of α-galactosylceramide (α-GalCer), a potent iNKT cell agonist.[4] Its mechanism of action is initiated through its presentation by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the TME.

Signaling Pathway of iNKT Cell Activation

The binding of the this compound-CD1d complex to the invariant T-cell receptor (TCR) on iNKT cells triggers a signaling cascade that leads to their activation. This activation results in the rapid and abundant secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4). These cytokines, in turn, modulate the activity of other immune cells within the TME, leading to a broad anti-tumor response.

Caption: this compound presented by CD1d on APCs activates iNKT cells, leading to cytokine release and modulation of the tumor microenvironment.

Modulation of the Tumor Microenvironment by this compound in Preclinical Models

Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (orthotopic Hepa 1-6) have demonstrated the ability of this compound to favorably alter the TME, both as a monotherapy and in combination with checkpoint inhibitors (anti-PD-1).[5]

Quantitative Data on TME Modulation

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of this compound on Tumor Growth and Survival in a Hepatocellular Carcinoma (HCC) Mouse Model [6]

| Treatment Group | Mean Liver Tumor Invasion (%) | Survival at Day 61 (%) |

| Control | 56 | 31 |

| Sorafenib | 43 | 42 |

| Anti-PD-1 | 7 | 92 |

| This compound | 5 | 92 |

| This compound + Anti-PD-1 | 0 | 100 |

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment [5]

| Treatment | Change in CD8+ T cells | Change in FoxP3+ Regulatory T cells (Tregs) | Change in T-effector to Treg Ratio | Change in F4/80+ Macrophages | Change in PD-1+ and PD-L1+ cells |

| This compound | Increased | Decreased | Increased | Increased | No significant change |

| This compound + Anti-PD-1 | Significantly Increased | Substantially Reduced | Highest Increase | Increased | Substantially Reduced |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Cell Line: B16F10 melanoma cells.

-

Mouse Strain: C57BL/6 mice.

-

Tumor Inoculation: Subcutaneous injection of 1 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each mouse.

-

Treatment: Once tumors reach a palpable size (approximately 50-100 mm³), treatment is initiated.

-

This compound is administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Anti-PD-1 antibody is administered i.p.

-

-

Monitoring: Tumor volume is measured every 2-3 days using calipers. Survival is monitored daily.

-

Cell Line: Hepa 1-6 hepatocarcinoma cells.

-

Mouse Strain: C57BL/6 mice.

-

Tumor Inoculation: Surgical orthotopic implantation of 1 x 10^6 Hepa 1-6 cells in 20 µL of a 1:1 mixture of PBS and Matrigel into the left lobe of the liver.

-

Treatment: Treatment is initiated 7-10 days post-inoculation.

-

This compound is administered i.v. or i.p.

-

Anti-PD-1 antibody is administered i.p.

-

-

Monitoring: Tumor growth is monitored by Magnetic Resonance Imaging (MRI). Survival is monitored daily.

Caption: General experimental workflow for preclinical evaluation of this compound in mouse tumor models.

Analysis of the Tumor Microenvironment

-

Tissue Preparation: Tumors are excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Antibody Staining:

-

Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers and intracellular proteins.

-

A typical panel for TME analysis in these models would include antibodies against:

-

T cells: CD45, CD3, CD4, CD8

-

Regulatory T cells: FoxP3

-

Macrophages: F4/80, CD11b

-

Checkpoint Molecules: PD-1, PD-L1

-

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Staining Procedure:

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is blocked using a serum-free protein block.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate for color development.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

-

Image Analysis: Stained slides are imaged, and the number of positive cells is quantified in different regions of the tumor.

Conclusion

This compound demonstrates a potent ability to modulate the tumor microenvironment by activating iNKT cells, leading to a cascade of anti-tumor immune responses. The preclinical data strongly suggest that this compound, particularly in combination with checkpoint inhibitors, can shift the TME from an immunosuppressive to an immune-active state. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other iNKT cell agonists in oncology. The continued exploration of this novel immunotherapeutic agent holds promise for the development of more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. The interaction between murine melanoma and the immune system reveals that prolonged responses predispose for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. sysy-histosure.com [sysy-histosure.com]

- 5. Evaluation of miR-122-regulated suicide gene therapy for hepatocellular carcinoma in an orthotopic mouse model - Chinese Journal of Cancer Research [cjcrcn.org]

- 6. researchgate.net [researchgate.net]

ABX196: A Technical Guide to its Biological Targets and Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid therapeutic agent designed to modulate the immune system for the treatment of cancer. It is an analog of the potent immunostimulatory glycolipid, α-galactosylceramide (α-GalCer). Developed by Abivax, this compound is currently under investigation for its potential to enhance anti-tumor immunity, particularly in combination with other cancer therapies like checkpoint inhibitors. This technical guide provides an in-depth overview of this compound's biological targets, mechanism of action, and the cellular signaling pathways it modulates, supported by preclinical and clinical data.

Core Concepts: Biological Targets and Mechanism of Action

The primary biological target of this compound is the CD1d protein , a non-polymorphic, MHC class I-like molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. This compound acts as a potent agonist for invariant Natural Killer T (iNKT) cells .[1]

The mechanism of action of this compound is initiated through its binding to CD1d molecules on APCs. The resulting this compound-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. This interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a diverse array of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) type cytokines.[2] This cytokine burst subsequently activates a downstream cascade of immune responses involving various immune cell types, ultimately leading to enhanced tumor cell recognition and elimination.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Murine Cancer Models

| Cancer Model | Treatment Group | Key Findings | Reference |

| B16F10 Melanoma | This compound + anti-PD-1 | Significant increase in the percentage of iNKT cells in the spleen and tumor-draining lymph nodes.[3] | Mol Cancer Ther |

| B16F10 Melanoma | This compound + anti-PD-1 | Increased ratio of CD8+ effector cells to FoxP3+ regulatory T cells (Tregs) in the tumor microenvironment.[3] | Mol Cancer Ther |

| Hepa 1-6 Hepatocellular Carcinoma (HCC) | This compound monotherapy | Statistically significant reduction in tumor growth as measured by MRI and increased survival.[4][5] | Abivax Press Release |

| Hepa 1-6 Hepatocellular Carcinoma (HCC) | This compound + anti-PD-1 | Synergistic anti-tumor effects and sustained activation of iNKT cells, as indicated by IFNγ measurement in peripheral blood. | Mol Cancer Ther |

Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (Phase 1/2, NCT03897543)

| Parameter | Value | Reference |

| Patient Population | 10 heavily pre-treated HCC patients | Abivax Press Release[5] |

| Dose Escalation | 0.1µg, 0.2µg, or 0.4µg this compound | Abivax Press Release[6] |

| Clinical Benefit | 50% of patients (5 out of 10) | Abivax Press Release[5][6] |

| Objective Response Rate (ORR) | 10% (1 partial response) | ASCO Abstract[7] |

| Disease Control Rate (DCR) | 50% (1 partial response, 4 stable disease) | ASCO Abstract[7] |

| Median Progression-Free Survival (PFS) - All Patients | 113.5 days (range: 49-450) | ASCO Abstract[7] |

| Median Progression-Free Survival (PFS) - Patients with Clinical Benefit | 276 days (range: 172-450) | ASCO Abstract[7] |

| Safety | Well-tolerated with no dose-limiting toxicities. Common adverse events included diarrhea, fatigue, and AST/ALT increase. | ASCO Abstract[7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published literature.

Protocol 1: In Vivo Antitumor Activity Assessment in Murine Models

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.

Animal Model: C57BL/6 mice.

Tumor Cell Lines: B16F10 melanoma cells or Hepa 1-6 hepatocellular carcinoma cells.

Procedure:

-

Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Once tumors are established, mice are randomized into treatment groups:

-

Vehicle control

-

This compound monotherapy

-

Anti-PD-1 antibody monotherapy

-

This compound and anti-PD-1 antibody combination therapy

-

-

This compound is administered via intramuscular injection. The anti-PD-1 antibody is administered intraperitoneally.

-

Tumor growth is monitored regularly using caliper measurements or MRI.

-

Survival of the mice is recorded.

-

At the end of the study, tumors, spleens, and tumor-draining lymph nodes are harvested for immunological analysis.

Immunological Analysis:

-

Flow Cytometry: Single-cell suspensions from tissues are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, FoxP3) and CD1d tetramers to identify and quantify different immune cell populations, including iNKT cells, CD8+ T cells, and regulatory T cells.

-

Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies to visualize the infiltration of different immune cells within the tumor microenvironment.

-

Cytokine Analysis: Blood samples are collected to measure the levels of circulating cytokines, such as IFNγ, using ELISA or other immunoassays.

Protocol 2: Phase 1/2 Clinical Trial in Hepatocellular Carcinoma (NCT03897543)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with nivolumab in patients with HCC.

Study Design: Open-label, dose-escalation, and expansion phase study.

Patient Population: Patients with advanced HCC who have progressed on or are intolerant to at least one prior line of systemic therapy.

Treatment Regimen:

-

Nivolumab: Administered intravenously at a standard dose and schedule.

-

This compound: Administered as an intramuscular injection at escalating doses (0.1µg, 0.2µg, and 0.4µg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.

Assessments:

-

Safety and Tolerability: Monitored through the recording of adverse events, laboratory tests, and physical examinations.

-

Efficacy: Assessed by tumor response according to RECIST criteria, progression-free survival (PFS), and overall survival (OS).

-

Pharmacodynamics: Blood samples are collected to evaluate the activation of iNKT cells and other immune markers.

Signaling Pathways and Visualizations

The activation of iNKT cells by this compound triggers a complex signaling cascade that bridges the innate and adaptive immune systems.

Diagram 1: this compound-Mediated iNKT Cell Activation

Caption: this compound binds to CD1d on APCs, leading to iNKT cell activation.

Diagram 2: Downstream Immune Cascade Following iNKT Cell Activation

Caption: Activated iNKT cells orchestrate a broad anti-tumor immune response.

Conclusion

This compound is a promising immuno-oncology agent that leverages the potent anti-tumor capabilities of the iNKT cell population. By targeting CD1d and activating iNKT cells, this compound initiates a multifaceted immune response characterized by the production of key cytokines and the activation of various effector cells. Preclinical studies have demonstrated its ability to control tumor growth and improve survival, particularly in combination with checkpoint inhibitors. Early clinical data in heavily pre-treated HCC patients suggests that this compound is well-tolerated and can provide clinical benefit. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of a potent CD1d-binding NKT cell ligand as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Abivax’s phase 1/2 clinical study results of this compound in liver cancer show good tolerability and promising signals of clinical benefit and were selected for presentation at the ASCO GI Cancers Symposium 2022 | Abivax [ir.abivax.com]

- 6. Item - Supplementary Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Toxicology and Safety Profile of ABX196: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems. Developed as an immuno-stimulatory agent, this compound is under investigation for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the safety characteristics of this novel immunomodulator.

Mechanism of Action: iNKT Cell Activation

This compound functions by mimicking the endogenous ligands of iNKT cells. It is presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), leading to the activation of the semi-invariant T-cell receptor (TCR) of iNKT cells. This activation triggers a downstream signaling cascade, resulting in the rapid release of a broad spectrum of cytokines, including interferon-gamma (IFN-γ) and various interleukins. This cytokine burst subsequently activates other immune cells, such as natural killer (NK) cells, T cells, and B cells, orchestrating a robust and multifaceted anti-tumor immune response.

Signaling Pathway of this compound-Mediated iNKT Cell Activation

Caption: this compound binds to CD1d on APCs, activating the iNKT cell TCR and downstream signaling.

Preclinical Toxicology Studies

A series of preclinical toxicology studies were conducted to evaluate the safety profile of this compound in various animal models, primarily in mice and non-human primates (monkeys). These studies were designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any observed adverse effects.

Data Presentation: Summary of Quantitative Toxicology Data

The following table summarizes the key quantitative findings from preclinical toxicology studies of this compound. It is important to note that comprehensive, detailed reports from these studies are often proprietary and not fully available in the public domain. The data presented here are compiled from published research and public announcements.

| Species | Dose Route | Dose Range | Key Findings | Reference |

| Mouse | Intramuscular | Up to 10 µ g/mouse | No increase in transaminase activities observed two weeks after the last injection at therapeutic doses. At very high doses, a moderate elevation of hepatic enzymes was seen. | [1] |

| Monkey | Intramuscular | Up to 1.5 µg/kg (in combination with HBsAg) | No modification of liver biology was observed. No increase in transaminases was noted with this compound alone in preliminary studies. | [1] |

Note: The available data suggests a favorable safety profile, particularly in non-human primates, with a potential for transient liver enzyme elevation at very high doses in mice.

Experimental Protocols

While specific, detailed protocols for the this compound toxicology studies are not publicly available, a general methodology for such preclinical evaluations can be outlined based on standard industry practices and regulatory guidelines.

General Experimental Workflow for Preclinical Toxicology Assessment

Caption: A typical workflow for preclinical safety evaluation of a new drug candidate.

Key Methodological Considerations:

-

Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., monkey or dog), as required by regulatory agencies. The choice of species is based on similarities in metabolism and physiological response to the drug compared to humans.

-

Dose Selection: Dose levels are selected to include a therapeutic dose, a maximally tolerated dose (MTD), and intermediate doses to characterize the dose-response curve for any toxicities.

-

Administration Route: The route of administration in animal studies is the same as the intended clinical route, which for this compound is intramuscular injection.

-

Parameters Monitored: A comprehensive set of parameters are monitored throughout the studies, including:

-

Clinical Observations: Daily checks for any signs of illness or distress.

-

Body Weight and Food Consumption: Measured regularly to assess general health.

-

Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cells, liver enzymes, kidney function, and other metabolic parameters.

-

Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and all major organs and tissues are examined microscopically for any treatment-related changes.

-

Safety Profile Summary

Based on the available preclinical data, this compound demonstrates a generally favorable safety profile. The main points are:

-

Good Tolerability in Non-Human Primates: Monkeys tolerated this compound well, with no significant adverse effects on liver function observed at the tested doses.[1]

-

Dose-Dependent Liver Effects in Mice: In mice, liver toxicity, as indicated by elevated hepatic enzymes, was observed only at very high doses.[1] This suggests a dose-dependent effect and a safety margin at therapeutic doses.

-

Clinical Confirmation: A Phase 1/2 clinical trial of this compound in combination with nivolumab in patients with hepatocellular carcinoma (HCC) has shown the combination to be well-tolerated.[2][3][4][5]

Conclusion

The preclinical toxicology and safety evaluation of this compound in mice and monkeys has provided essential information supporting its clinical development. The compound has demonstrated a good safety profile, with the primary observation being a dose-dependent and species-specific effect on liver enzymes in mice at high doses. The lack of significant toxicity in non-human primates is particularly encouraging. These preclinical findings, coupled with the positive safety data from early clinical trials, suggest that this compound is a promising immunotherapeutic agent with a manageable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety in humans.

References

Unraveling the Immunomodulatory Landscape of ABX196: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By binding to the CD1d molecule on antigen-presenting cells, this compound initiates a cascade of immune responses, positioning it as a promising immunomodulatory agent for applications in both oncology and vaccinology. Preclinical and clinical investigations have demonstrated its ability to elicit a robust and Th1-biased cytokine response, enhance antigen-specific immunity, and synergize with other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: iNKT Cell Activation

This compound's immunomodulatory effects are primarily driven by its specific activation of iNKT cells.[1][2] These innate-like T lymphocytes recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[1]

The activation process can be summarized as follows:

-

Uptake and Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, internalize this compound.

-

CD1d Loading: Inside the APC, this compound is loaded onto CD1d molecules.

-

TCR Recognition: The this compound-CD1d complex is then presented on the APC surface, where it is recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.

-

iNKT Cell Activation: This recognition event triggers the activation of iNKT cells, leading to their proliferation and the rapid secretion of a diverse array of cytokines.[1]

Figure 1: this compound-mediated iNKT cell activation pathway.

Preclinical Immunomodulatory Profile

Preclinical studies in murine models have been instrumental in characterizing the immunomodulatory properties of this compound, demonstrating its superiority over the parent compound α-GalCer and its synergy with other cancer therapies.

In Vitro and In Vivo iNKT Cell Activation and Cytokine Profile

In vitro experiments have shown that this compound is a more potent activator of iNKT cells compared to α-GalCer, leading to greater proliferation of peripheral blood mononuclear cell (PBMC)-derived iNKT cells.[3] In vivo studies in mice have consistently shown that this compound induces a strong, Th1-biased cytokine response, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[3] This IFNγ production is comparable to that induced by the superagonist PBS-57.[3]

Adjuvant Properties in Vaccination Models

The potent immunomodulatory effects of this compound make it an effective vaccine adjuvant. In a mouse model of prophylactic vaccination against Hepatitis B Virus (HBV), this compound at very low doses induced specific cellular and humoral responses.[3] Furthermore, this compound demonstrated adjuvant properties for antigen-specific cytolytic CD8+ T cell responses.[3]

Anti-Tumor Efficacy in Syngeneic Mouse Models

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs).

In a B16F10 melanoma model in C57BL/6 mice, combination therapy with this compound and an anti-PD-1 antibody resulted in a significant synergistic anti-tumor effect.[4] This was evidenced by a reduction in tumor volume and an increase in survival time compared to either treatment alone.[4] The anti-tumor effect was associated with an increased ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) within the tumor microenvironment.[5]

In an orthotopic Hepa 1-6 HCC model, this compound monotherapy and combination therapy with an anti-PD-1 antibody resulted in significant anti-tumor effects.[4] A synergistic effect of the combination was observed with increased IFNγ levels in peripheral blood.[4] Treatment with this compound, both alone and in combination with anti-PD-1, led to a significant reduction in tumor invasion as measured by MRI and improved survival.[4][6] Histopathological analysis of the tumor microenvironment revealed that the combination treatment led to a decrease in PD-L1+, PD-1+, and FoxP3+ cells, and an increased recruitment of CD4+ cells.[4]

Figure 2: Synergistic anti-tumor mechanism of this compound and checkpoint inhibitors.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Preclinical Anti-Tumor Efficacy of this compound in Murine Models

| Model | Treatment Group | Outcome | Result | Significance | Citation |

| B16F10 Melanoma | This compound + anti-PD-1 | Tumor Volume (Day 15) | Significant Reduction | p < 0.05 vs. control | [4] |

| This compound + anti-PD-1 | Tumor Volume (Day 15 & 17) | Significant Reduction | p < 0.01 vs. anti-PD-1 alone | [4] | |

| This compound + anti-PD-1 | Survival Time | Increased | p < 0.05 vs. control | [4] | |

| Hepa 1-6 HCC | This compound | Survival | Significant Improvement | p < 0.005 vs. control | [4] |

| anti-PD-1 | Survival | Significant Improvement | p < 0.005 vs. control | [4] | |

| This compound + anti-PD-1 | Survival | Significant Improvement | p < 0.001 vs. control | [4] | |

| This compound | Metastatic Invasion (MRI) | Significant Reduction | p < 0.01 vs. control | [6] | |

| anti-PD-1 | Metastatic Invasion (MRI) | Significant Reduction | p < 0.01 vs. control | [6] | |

| This compound + anti-PD-1 | Metastatic Invasion (MRI) | Significant Reduction | p < 0.001 vs. control | [6] |

Table 2: Clinical Trial Data for this compound

| Trial Phase | Population | Treatment | Key Findings | Citation |

| Phase I/II | Healthy Volunteers (n=44) | This compound (0.2, 0.4, 2.0 µg) as adjuvant to HBsAg | - Peripheral blood iNKT cells showed activation in all subjects.- 45% of subjects had measurable circulating IFN-γ at 24h post-first administration.- Majority of patients developed protective anti-HBs antibody responses. | [1][3] |

| Phase 1 | HCC Patients (n=10) | This compound (0.1, 0.2, 0.4 µg) + Nivolumab (240mg) | - Well tolerated, MTD not reached.- Clinical benefit in 50% of patients (1 Partial Response, 4 Stable Disease).- Median PFS (all patients): 113.5 days.- Median PFS (patients with clinical benefit): 276 days. | [7][8] |

Experimental Protocols

Murine B16F10 Melanoma Model

-

Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS.

-

Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), treatment is initiated.

-

This compound is administered intravenously or intraperitoneally at a specified dose (e.g., 2 µ g/mouse ).

-

Anti-PD-1 antibody is administered intraperitoneally at a specified dose (e.g., 200 µ g/mouse ).

-

Treatment schedules can vary, but a typical regimen may involve administration every 3-4 days for a total of 3-4 doses.

-

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers, and calculated using the formula: (length x width²)/2.

-

Survival Analysis: Mice are monitored daily and euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis, and the date of euthanasia is recorded for survival analysis.

-

Immunophenotyping: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry.

Figure 3: Experimental workflow for the B16F10 melanoma model.

Murine Hepa 1-6 Hepatocellular Carcinoma Model

-

Cell Culture: Hepa 1-6 cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Orthotopic Tumor Implantation: 6-8 week old female C57BL/6 mice are anesthetized, and a small incision is made in the abdomen to expose the liver. A single-cell suspension of Hepa 1-6 cells (e.g., 1 x 10^6 cells in 20-50 µL of PBS/Matrigel) is injected into the left lobe of the liver. The incision is then closed.

-

Treatment: Treatment is initiated a few days post-implantation.

-

This compound is administered intravenously or intraperitoneally.

-

Anti-PD-1 antibody is administered intraperitoneally.

-

-

Tumor Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as MRI or ultrasound at regular intervals.

-

Survival Analysis: Mice are monitored for signs of morbidity, and survival is recorded.

-

Histopathological and Immunohistochemical Analysis: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E for histopathological examination and with antibodies against immune cell markers (e.g., CD4, CD8, F4/80, PD-1, PD-L1, FoxP3) for immunohistochemical analysis.

In Vitro iNKT Cell Proliferation Assay

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics.

-

Stimulation: PBMCs are stimulated with varying concentrations of this compound or a vehicle control in the presence of a low concentration of IL-2 (e.g., 10 U/mL).

-

Proliferation Measurement: After a defined incubation period (e.g., 5-7 days), iNKT cell proliferation is assessed. This can be done by:

-

Flow Cytometry: Staining cells with an iNKT cell marker (e.g., Vα24-Jα18 TCR antibody) and a proliferation marker (e.g., Ki-67) or by using a cell proliferation dye (e.g., CFSE) at the beginning of the culture.

-

[³H]-thymidine incorporation assay: Pulsing the cells with [³H]-thymidine for the final 18-24 hours of culture and measuring its incorporation into the DNA of proliferating cells.

-

Conclusion

This compound is a potent immunomodulatory agent that activates iNKT cells to elicit a Th1-biased immune response. This property has been leveraged to demonstrate significant anti-tumor efficacy in preclinical models, particularly in combination with checkpoint inhibitors, and to enhance immune responses in a clinical vaccination study. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound. Future research will likely focus on optimizing combination therapies, exploring its efficacy in a broader range of cancers, and further elucidating the downstream effects of this compound-mediated iNKT cell activation.

References

- 1. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]

ABX196: A Technical Whitepaper on a Novel iNKT Agonist Adjuvant for Vaccines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABX196 is a synthetic glycolipid analogue of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By activating this unique lymphocyte population, this compound serves as a powerful vaccine adjuvant, capable of enhancing both cellular and humoral immune responses. Preclinical and clinical data have demonstrated its ability to induce protective immunity, particularly with a Th1-biased cytokine profile, when combined with antigens. This document provides a comprehensive technical overview of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and experimental application.

Core Mechanism of Action

This compound functions by engaging the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] This interaction is not direct; instead, this compound is first taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto the CD1d molecule, a non-polymorphic MHC class I-like protein.[1][2] The this compound-CD1d complex is then presented on the APC surface, leading to the potent activation of iNKT cells.[2]

Activated iNKT cells rapidly release a cascade of cytokines, bridging the innate and adaptive immune systems. This compound has been shown to induce a Th1-skewed response, characterized by high levels of interferon-gamma (IFN-γ) and comparatively lower levels of interleukin-4 (IL-4).[1] This cytokine milieu promotes the maturation of dendritic cells, enhances the activation and cytotoxic potential of CD8+ T cells, and provides help to B cells for antibody production.[1][3]

Preclinical Data Summary

Preclinical studies in both mice and monkeys have established the potency and safety profile of this compound. It has been shown to be more potent than its parent compound, α-GalCer, inducing a cytokine release profile comparable to the superagonist PBS-57.[3]

Table 1: Preclinical Efficacy and Cytokine Profile

| Model/Assay | Finding | Implication | Reference |

| Mouse Model | More potent than α-GalCer in activating iNKT cells. | Higher adjuvant potential at lower doses. | [3] |

| Mouse Model | Induced cytokine release comparable to superagonist PBS-57. | Strong immunostimulatory capacity. | [3] |

| Mouse Model | Significantly reduced IL-4 secretion compared to α-GalCer. | Promotes a Th1-biased immune response. | [1][3] |

| Mouse HBV Model | Induced specific cellular (CD8+) and humoral responses. | Effective as a vaccine adjuvant for viral antigens. | [3] |

| Mouse Cancer Models | Reduced tumor growth and increased survival, alone and with anti-PD-1. | Potential application in therapeutic cancer vaccines. | [4][5] |

Table 2: Preclinical Safety and Formulation Data

| Model | Finding | Implication | Reference |

| Mice & Monkeys | Excellent toxicity profile at doses required for immune response. | Favorable therapeutic window. | [3] |

| Mice (High Doses) | Moderate, transient elevation of hepatic enzymes (ALT). | Potential for liver toxicity at high systemic exposures. | [1][3] |

| Monkeys | Some animals developed elevated transaminase levels. | Liver safety is a key monitoring parameter. | [1] |

| Mice (Formulation) | Emulsion formulation greatly diminished systemic IFN-γ and blood ALT levels compared to liposomal delivery, while preserving cytotoxic activity. | Formulation can mitigate systemic side effects and liver toxicity. | [3] |

Clinical Data Summary: Phase I/II HBV Vaccine Study

A Phase I/II dose-escalation study was conducted in 44 healthy volunteers to evaluate the safety and adjuvant activity of this compound with a poorly immunogenic Hepatitis B surface antigen (HBsAg).[3][6]

Table 3: Clinical Trial Design and Dosing

| Parameter | Description |

| Study ID | Eudra-CT 2012-001566-15 |

| Phase | I/II |

| Population | 44 Healthy Volunteers |

| Antigen | Hepatitis B Surface Antigen (HBsAg) |

| This compound Doses | 0.2 µg, 0.4 µg, 2.0 µg |

| Objectives | Evaluate safety, tolerability, and adjuvant effect on HBsAg immunogenicity. |

Table 4: Clinical Efficacy and Biomarker Response

| Metric | Dose Group | Result | Conclusion | Reference |

| iNKT Cell Activation | All doses | Hallmarks of activation observed in all subjects. | Confirms in vivo biological activity in humans. | [3][6] |

| Circulating IFN-γ | All doses | 45% of subjects had measurable IFN-γ at 24 hours post-first administration. | Demonstrates rapid systemic Th1-type immune activation. | [3][6] |

| Protective Anti-HBsAg Immunity | 0.4 µg (single injection) | 83% (5 out of 6 subjects) developed protective antibody responses. | Potent adjuvant effect capable of inducing protection with a single vaccine dose. | [3] |

| Protective Anti-HBsAg Immunity | 0.4 µg (two injections) | 75% (3 out of 4 subjects) developed protective antibody responses. | Confirms strong adjuvant activity. | [3] |

A key finding was the potential for a single vaccine administration to provide protection when adjuvanted with this compound, a significant advantage over the standard three-injection regimen for hepatitis B.[3][6] Adverse events were noted and linked to the systemic delivery of this compound and its access to the liver, underscoring the importance of formulation strategies to optimize local adjuvant activity in lymphoid tissues.[3][6]

Experimental Protocols and Methodologies

Protocol 1: In Vivo Cytotoxicity Assay (VITAL Assay)

This protocol outlines the method used in preclinical mouse studies to assess antigen-specific CD8+ T cell cytotoxic activity.[3]

-

Animal Model: C57BL/6 mice.

-

Immunization: Mice are immunized via intramuscular (I.M.) injection with the antigen (e.g., OVA) combined with the this compound adjuvant formulation. Control groups receive PBS, antigen alone, or adjuvant alone.

-

Target Cell Preparation: Fourteen days post-immunization, splenocytes from naive mice are prepared and split into two populations.

-

Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSE) and pulsed with the specific peptide antigen (e.g., SIINFEKL).

-

Control Population: Labeled with a low concentration of the same dye and pulsed with an irrelevant peptide.

-

-

Target Cell Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously (I.V.) into the immunized mice.

-

Analysis: After 18-24 hours, blood or spleen is collected from the recipient mice. The ratio of target to control fluorescent cells is analyzed by flow cytometry.

-

Endpoint: Specific cytotoxicity is calculated as the percentage reduction of the target cell population relative to the control population.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABIVAX presents novel data on the efficacy of its immune enhancer this compound in animal model of liver cancer at the World Vaccine Congress | Abivax [ir.abivax.com]

- 5. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Research on ABX196 in Hepatocellular Carcinoma: A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the foundational preclinical research of ABX196 in hepatocellular carcinoma (HCC) models. This compound is a synthetic, liposomal formulation of a glycolipid agonist that potently stimulates invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Early studies have demonstrated its potential as an immunotherapeutic agent, particularly in enhancing anti-tumor immunity within the unique microenvironment of liver cancer.

Mechanism of Action: Activating the Anti-Tumor Immune Response

This compound functions as a first-in-class agonist of iNKT cells.[1] Its mechanism centers on activating these cells to initiate a cascade of immune responses against cancer cells. In preclinical HCC models, treatment with this compound has been shown to increase the presence of CD4+ T helper cells and cells expressing Programmed Death-Ligand 1 (PD-L1) in liver tissue.[1] This modulation of the tumor microenvironment from an immunosuppressive to an inflammatory state is key to its anti-tumor effect. Furthermore, research indicates that this compound, particularly in combination with anti-PD-1 checkpoint inhibitors, leads to a significant increase in the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs), a critical factor in overcoming tumor-induced immune tolerance.[2][3]

In Vivo Efficacy in an Orthotopic HCC Mouse Model

The primary early in vivo research on this compound in HCC utilized an orthotopic Hepa 1-6 hepatocarcinoma cell-bearing C57BL/6 mouse model.[2][3] This model mimics human HCC by implanting murine hepatoma cells directly into the liver. The anti-tumor activity of this compound was evaluated as a monotherapy and in combination with an anti-PD-1 antibody, with key findings summarized below.

Quantitative Analysis of Anti-Tumor Response

While specific quantitative data on tumor volume reduction and survival rates from the definitive preclinical study by Scherrer et al. (2022) were not publicly available in the search results, press releases and study descriptions consistently report a "statistically highly significant therapeutic effect in reducing tumor growth as measured by MRI and increasing survival in mice with HCC" for both this compound monotherapy and in combination with a checkpoint inhibitor.[4][5][6] The combination therapy, in particular, was noted for its synergistic effects.[2][3]

The following table summarizes the observed changes in the tumor microenvironment based on immunohistochemical (IHC) analysis of liver tissue from the treated mice.

| Treatment Group | Key Immunological Changes in Tumor Microenvironment |

| Vehicle (Control) | Predominantly PD-1+ and FoxP3+ cells, indicating an unresponsive immune status. |

| Sorafenib | High levels of PD-1+ and FoxP3+ cells, similar to the control group. |

| This compound | Increased recruitment of F4/80+ cells (macrophages), suggesting enhanced dendritic cell activity and inflammatory responses.[2] |

| Anti-PD-1 | Enhanced infiltration of PD-1+ cells and decreased CD8+ cell recruitment. |

| This compound + Anti-PD-1 | A decrease in PD-L1+, PD-1+, and FoxP3+ cells, with an increased recruitment of CD4+ cells, shifting the microenvironment from suppressive to inflammatory.[2] |

Experimental Protocols

Orthotopic Hepa 1-6 HCC Mouse Model

The in vivo efficacy of this compound was assessed in a well-established mouse model of HCC.

-

Tumor Cell Line: Hepa 1-6, a murine hepatoma cell line, was used to induce tumors.[2][3]

-

Tumor Implantation: An orthotopic model was established by implanting the Hepa 1-6 cells into the livers of the mice.[2][3]

-

Treatment Groups: The study included several treatment arms: a vehicle control, sorafenib (a standard-of-care tyrosine kinase inhibitor), this compound monotherapy, anti-PD-1 monotherapy, and a combination of this compound and anti-PD-1.[1][2]

-

Endpoints: The primary endpoints for assessing anti-tumor response were:

Immunohistochemical (IHC) Analysis

To characterize the changes in the tumor immune microenvironment, IHC staining was performed on liver and tumor tissue sections.

-

Tissue Preparation: Tumor and liver tissues were fixed in 4% neutral buffered formalin and embedded in paraffin.[2]

-

IHC Markers: A panel of antibodies was used to detect key immune cell populations and checkpoint molecules, including:

Visualizing the Core Concepts

This compound Mechanism of Action in the HCC Tumor Microenvironment

Caption: this compound activates iNKT cells, leading to a cascade of anti-tumor immune responses.

Experimental Workflow for In Vivo HCC Model

Caption: Workflow of the preclinical evaluation of this compound in a mouse model of HCC.

Conclusion

The early preclinical research on this compound in hepatocellular carcinoma models has laid a strong foundation for its clinical development. The studies have demonstrated that by activating iNKT cells, this compound can effectively modulate the tumor microenvironment to promote a robust anti-tumor immune response. This is evidenced by the reduction in tumor growth and increased survival in mouse models, particularly when used in combination with checkpoint inhibitors.[1][4][5][6][7] These promising preclinical findings have led to the initiation of Phase 1/2 clinical trials to evaluate the safety and efficacy of this compound in combination with nivolumab for the treatment of patients with HCC.[4][5][7][8]

References

- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Item - Supplementary Data from Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - American Association for Cancer Research - Figshare [aacr.figshare.com]

Methodological & Application

Developing a Stable Liposomal Formulation of ABX196: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, showing promise as a potent enhancer of cancer immunotherapy.[1][2] Its mechanism of action involves the activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses against tumor cells.[1][2] To enhance its therapeutic potential, this compound has been developed in a liposomal formulation.[3][4][5] Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic molecules, offering advantages such as improved drug solubility, extended circulation time, and targeted delivery.[6][7][8] This document provides detailed application notes and protocols for the development of a stable liposomal formulation of this compound, intended to guide researchers in the pharmaceutical sciences.

Mechanism of Action of this compound

This compound functions by binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[4] This cytokine burst subsequently activates downstream immune effector cells, such as natural killer (NK) cells, CD8+ T cells, and B cells, culminating in a robust anti-tumor immune response.

References

- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]

- 4. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abivax phase 1/2 clinical study results of this compound in liver cancer to be presented on Jan. 21 at ASCO GI Cancers Symposium 2022 | Abivax [abivax.gcs-web.com]

- 6. Liposome Drug Delivery System Development - CD Formulation [formulationbio.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

ABX196 dosage and administration guidelines for preclinical research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] By activating iNKT cells, this compound stimulates the secretion of a cascade of cytokines, leading to the activation of various downstream immune cells and enhancing the anti-tumor immune response.[2][3] These application notes provide detailed dosage and administration guidelines for this compound in preclinical mouse models of melanoma and hepatocellular carcinoma, both as a monotherapy and in combination with immune checkpoint inhibitors.

Product Information

| Characteristic | Description |

| Product Name | This compound |

| Synonyms | iNKT cell agonist this compound |

| Chemical Class | Synthetic Glycolipid |

| Formulation | Liposomal suspension[4] |

| Storage | Store at 2-8°C. Do not freeze. |

Mechanism of Action

This compound is a synthetic glycolipid that is presented by CD1d molecules on the surface of antigen-presenting cells (APCs). This complex is recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes. This interaction leads to the rapid activation of iNKT cells, which then release large quantities of pro-inflammatory cytokines, including interferon-gamma (IFN-γ). This cytokine cascade subsequently activates other immune cells such as natural killer (NK) cells, T cells, and dendritic cells (DCs), leading to a broad anti-tumor immune response.

Preclinical Dosage and Administration

Table 1: this compound Monotherapy in Murine Cancer Models

| Parameter | B16F10 Melanoma Model | Orthotopic Hepa 1-6 Hepatocarcinoma Model |

| Mouse Strain | C57BL/6 | C57BL/6 |

| This compound Dose | 100 ng per animal | 100 ng per animal |

| Administration Route | Intravenous (i.v.) via tail vein | Intravenous (i.v.) via tail vein |

| Vehicle | 100 µL sterile solution (e.g., PBS) | 100 µL sterile solution (e.g., PBS) |

| Dosing Schedule | Single dose on day 10 post-tumor implantation | Single dose on day 5 post-tumor implantation |

Table 2: this compound Combination Therapy in Murine B16F10 Melanoma Model

| Parameter | Experimental Arm |

| Mouse Strain | C57BL/6 |

| This compound Dose | 100 ng per animal |

| This compound Administration | Single i.v. dose on day 10 |

| Combination Agent | Anti-PD-1 Antibody |

| Combination Agent Dose | 100 µg per animal |

| Combination Agent Administration | Intraperitoneal (i.p.) on days 6, 9, 12, 15, and 18 |

| Vehicle | This compound: 100 µL sterile solution (e.g., PBS)Anti-PD-1: 100 µL sterile solution (e.g., PBS) |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic B16F10 Melanoma Mouse Model

This protocol describes the evaluation of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a subcutaneous B16F10 melanoma model.[1]

Materials:

-

B16F10 melanoma cells

-

8-week-old female C57BL/6 mice

-

This compound (liposomal formulation)

-

Anti-PD-1 antibody

-

Sterile PBS

-

Cell culture medium

-

Syringes and needles for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture B16F10 cells in appropriate medium until they reach the desired confluence.

-

Tumor Implantation: On day 0, implant 1 x 106 B16F10 cells suspended in 100 µL of sterile PBS subcutaneously into the right flank of each mouse.[1]

-

Animal Randomization: Once tumors are established, randomize mice into treatment groups (n=14 per group):

-

Group 1: Vehicle control (100 µL PBS i.v. on day 10 and 100 µL PBS i.p. on days 6, 9, 12, 15, 18)

-

Group 2: this compound monotherapy (100 ng this compound in 100 µL PBS i.v. on day 10)

-

Group 3: Anti-PD-1 monotherapy (100 µg anti-PD-1 in 100 µL PBS i.p. on days 6, 9, 12, 15, 18)

-

Group 4: Combination therapy (100 µg anti-PD-1 i.p. on days 6, 9, 12, 15, 18 and 100 ng this compound i.v. on day 10)[1]

-

-

Treatment Administration: Administer treatments according to the schedule outlined above.

-

Monitoring: Measure tumor volume and body weight three times per week. Tumor volume can be calculated using the formula: (width2 x length) / 2.

-

Endpoint: Euthanize mice when tumor volume exceeds 2,000 mm3 or if other humane endpoints are reached.[1] Survival should be monitored and recorded.

-

Immunophenotyping (Optional): At a predetermined time point (e.g., day 14), a subset of mice can be euthanized to collect tumors, spleens, and tumor-draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., CD8+, FoxP3+ T cells).[1]

Protocol 2: Evaluation of this compound in an Orthotopic Hepa 1-6 Hepatocarcinoma Mouse Model

This protocol outlines the use of this compound in an orthotopic model of hepatocellular carcinoma.[1]

Materials:

-

Hepa 1-6 hepatocarcinoma cells

-

8-week-old female C57BL/6 mice

-

This compound (liposomal formulation)

-

Sterile PBS

-

Surgical instruments for orthotopic implantation

-

Imaging equipment (e.g., MRI) for tumor monitoring

Procedure:

-

Cell Culture: Maintain Hepa 1-6 cells in appropriate culture conditions.

-

Orthotopic Tumor Implantation: On day 0, surgically implant Hepa 1-6 cells into the liver of C57BL/6 mice. The exact number of cells and surgical procedure should be optimized for consistency.

-

Animal Randomization: Divide mice into treatment groups:

-

Treatment Administration: Administer this compound or vehicle via the tail vein on day 5 post-implantation.[1]

-

Monitoring: Monitor tumor growth using non-invasive imaging such as MRI. Also, monitor animal health and survival.

-

Endpoint: The primary endpoint is typically survival. Liver weight at the end of the study can also be used as a measure of tumor burden.[1]

-

Immunohistochemistry (Optional): At the study endpoint, liver tumors can be harvested and processed for immunohistochemical analysis of immune cell infiltration (e.g., CD4+, CD8+, F4/80+ cells).[1]

References

- 1. Demonstration of the Antitumor Activity of the iNKT Agonist this compound, a Novel Enhancer of Cancer Immunotherapy, in Melanoma and Hepatocarcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma | Abivax [ir.abivax.com]

- 3. Efficacy of this compound, a new NKT agonist, in prophylactic human vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abivax Includes First Patient in U.S. Phase 1/2 Clinical Trial of this compound to Treat Hepatocellular Carcinoma – Truffle Capital [truffle.com]

Application Note: ABX196 In Vitro Assay for T-Cell Proliferation

Introduction